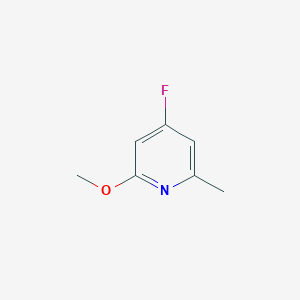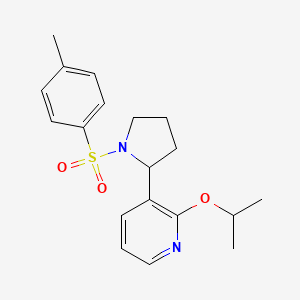
3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methyl group at the third position, a pyrrolidine ring at the second position, and a vinyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-chloropyridine with pyrrolidine in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Heck reaction with vinyl halides to introduce the vinyl group at the fifth position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl and vinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity to these targets, while the vinyl group can participate in covalent bonding or other interactions. The compound’s effects are mediated through pathways involving signal transduction and gene expression modulation.
類似化合物との比較
Similar Compounds
2-(Pyrrolidin-1-yl)pyridine: Lacks the methyl and vinyl groups, resulting in different chemical reactivity and biological activity.
3-Methyl-2-(pyrrolidin-1-yl)pyridine: Similar structure but without the vinyl group, leading to different applications and properties.
5-Vinyl-2-(pyrrolidin-1-yl)pyridine:
Uniqueness
3-Methyl-2-(pyrrolidin-1-yl)-5-vinylpyridine is unique due to the presence of both the methyl and vinyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s versatility in synthetic chemistry and its potential as a therapeutic agent.
特性
分子式 |
C12H16N2 |
|---|---|
分子量 |
188.27 g/mol |
IUPAC名 |
5-ethenyl-3-methyl-2-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C12H16N2/c1-3-11-8-10(2)12(13-9-11)14-6-4-5-7-14/h3,8-9H,1,4-7H2,2H3 |
InChIキー |
JLLWPTQBZVFROU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N2CCCC2)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



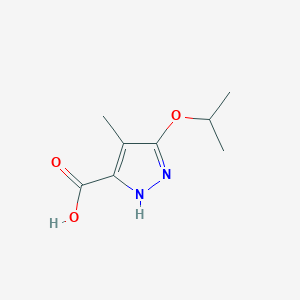
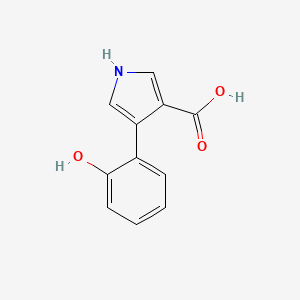




![tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11811127.png)
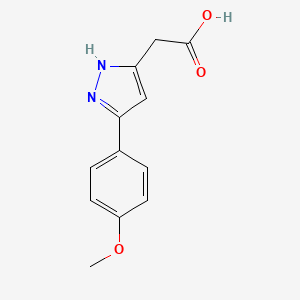
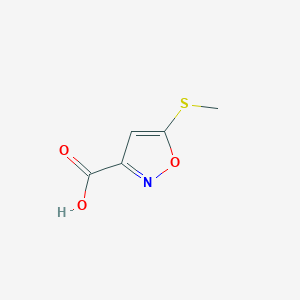
![4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole](/img/structure/B11811137.png)
